Methyl 3-bromo-5-fluoro-4-nitrobenzoate
Description
Bond Lengths and Geometric Parameters
The molecular geometry of this compound demonstrates characteristic bond length variations consistent with the electronic effects of the substituents. The carbon-bromine bond length typically measures approximately 1.90 Angstroms, reflecting the larger atomic radius of bromine compared to other halogen substituents. The carbon-fluorine bond exhibits a shorter length of approximately 1.35 Angstroms, consistent with the strong electronegativity and smaller size of the fluorine atom. The nitro group attachment to the aromatic ring creates carbon-nitrogen bond lengths of approximately 1.47 Angstroms, with the nitrogen-oxygen bonds in the nitro group measuring approximately 1.23 Angstroms.
The ester functionality displays typical geometric parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.22 Angstroms and the carbon-oxygen single bond to the methyl group measuring approximately 1.34 Angstroms. These bond length variations create distinctive molecular orbital overlaps that influence the compound's electronic properties and spectroscopic characteristics.
Intermolecular Interactions and Packing Arrangements
Crystallographic studies of related compounds suggest that this compound likely exhibits specific intermolecular interaction patterns in the solid state. The presence of multiple electronegative atoms creates opportunities for various non-covalent interactions, including halogen bonding, hydrogen bonding, and π-π stacking interactions. The nitro group can participate in dipole-dipole interactions with neighboring molecules, while the ester functionality may engage in weak hydrogen bonding interactions through its carbonyl oxygen atom.
The fluorine atom, with its high electronegativity and small size, can participate in unique fluorine-based intermolecular interactions that influence crystal packing arrangements. These interactions contribute to the overall stability of the crystalline form and affect the compound's physical properties such as melting point and solubility characteristics.
Properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKKLEVLDPUKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738916 | |
| Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123171-93-6 | |
| Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123171-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Nitration Steps
Halogenation:
Bromination and fluorination of aromatic rings are typically achieved through electrophilic aromatic substitution or halogen exchange reactions. For this compound:
- Bromination is often performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 3-position.
- Fluorination can be introduced by starting from fluorinated precursors or by halogen exchange methods using fluorinating agents.
Nitration:
Nitration is carried out using a mixture of nitric acid and sulfuric acid under low temperature (0-5 °C) to introduce the nitro group at the 4-position without affecting other substituents. This step requires careful temperature control to avoid over-nitration or decomposition.
A representative nitration procedure adapted from related nitrobenzoate syntheses involves:
- Adding the aromatic precursor to concentrated sulfuric acid.
- Slowly adding 65% nitric acid at 0-2 °C.
- Stirring and heating at 25-35 °C for 24-26 hours to complete nitration with high yield and purity.
Esterification to Form Methyl Benzoate
The methyl ester group is introduced either by:
- Direct esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Transesterification of other esters with methanol.
- Using methylating agents like diazomethane for methylation of the carboxylate group.
The esterification step is typically performed under reflux conditions with removal of water to drive the reaction to completion.
Representative Preparation Method
Based on the synthesis of related halogenated nitrobenzoates and intermediates, a plausible preparation route for Methyl 3-bromo-5-fluoro-4-nitrobenzoate is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Halogenation | Starting from 3-fluoro-4-nitrobenzoic acid or derivative; bromination with NBS or Br2 in an inert solvent at low temperature | Selective bromination at the 3-position |
| 2. Nitration (if not pre-nitrated) | Concentrated H2SO4 and 65% HNO3 at 0-2 °C, then 25-35 °C for 24 h | Introduction of nitro group at 4-position |
| 3. Esterification | Methanol with acid catalyst under reflux | Formation of methyl ester |
This route ensures regioselective substitution and high purity of the target compound.
Preparation of Stock Solutions for Application
For practical use in research or formulation, this compound is often prepared as stock solutions at various molarities. A detailed preparation table from a reliable biochemical supplier is shown below:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.5967 | 0.7193 | 0.3597 |
| 5 | 17.9837 | 3.5967 | 1.7984 |
| 10 | 35.9673 | 7.1935 | 3.5967 |
The preparation involves dissolving the compound in DMSO or other suitable solvents, ensuring clarity before proceeding with further dilutions or formulations. The solvents are added sequentially with mixing and clarity checks to avoid precipitation.
Research Findings and Considerations
- The presence of both bromine and fluorine substituents on the aromatic ring affects the electronic properties, making the compound reactive for further nucleophilic substitution or coupling reactions.
- The nitro group is a strong electron-withdrawing group, influencing reactivity and directing effects during synthesis.
- The methyl ester enhances solubility in organic solvents, facilitating purification and handling.
- Environmental and safety considerations are critical due to the halogenated and nitro functionalities, which may pose toxicity and disposal challenges.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS | Low temperature, inert solvent | Selective for 3-position |
| Fluorination | Fluorinated precursors or halogen exchange | Controlled temperature | Usually introduced prior to bromination |
| Nitration | HNO3/H2SO4 mixture | 0-2 °C addition, then 25-35 °C for 24 h | Careful control to avoid over-nitration |
| Esterification | Methanol, acid catalyst | Reflux, removal of water | Drives ester formation |
Scientific Research Applications
Methyl 3-bromo-5-fluoro-4-nitrobenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a precursor for anti-inflammatory and analgesic agents.
Material Science: It is used in the synthesis of materials with specific electronic properties due to the presence of electron-withdrawing groups.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-fluoro-4-nitrobenzoate involves its reactivity due to the electron-withdrawing effects of the nitro, bromo, and fluoro groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The nitro group, in particular, can undergo reduction to form an amine, which can further participate in a variety of chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Positional isomers of methyl 3-bromo-5-fluoro-4-nitrobenzoate exhibit distinct physicochemical and reactivity profiles due to variations in substituent placement:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Br, F, NO₂) | Purity (%) | Key Applications/Notes |
|---|---|---|---|---|---|---|
| This compound | 1123171-93-6 | C₈H₅BrFNO₄ | 278.03 | 3-Br, 5-F, 4-NO₂ | 97 | Intermediate for drug synthesis |
| Methyl 3-bromo-4-fluoro-5-nitrobenzoate | 1403483-79-3 | C₈H₅BrFNO₄ | 278.03 | 3-Br, 4-F, 5-NO₂ | 98 | Higher thermal stability |
| Methyl 2-bromo-5-fluoro-4-nitrobenzoate | 1805503-91-6 | C₈H₅BrFNO₄ | 278.03 | 2-Br, 5-F, 4-NO₂ | 97 | Limited commercial availability |
Key Observations :
- Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS: 1403483-79-3) shares the same molecular formula but differs in substituent positions (Br at 3, F at 4, NO₂ at 5). This isomer exhibits enhanced thermal stability compared to the target compound, likely due to reduced steric hindrance between substituents .
- Methyl 2-bromo-5-fluoro-4-nitrobenzoate (CAS: 1805503-91-6) has Br at position 2, which may reduce electrophilic substitution reactivity due to meta-directing effects of the nitro group .
Functional Group Variations
Ethyl Ester Analog: Ethyl 3-bromo-5-fluoro-4-nitrobenzoate
- Molecular Formula: C₉H₇BrFNO₄
- Molecular Weight : 292.06 g/mol
- CAS : 1807208-91-8
- Key Differences :
Chloro-Substituted Analog: Methyl 3-bromo-4-chloro-5-fluorobenzoate
- Molecular Formula : C₈H₅BrClFO₂
- Molecular Weight : 267.48 g/mol
- CAS : 1160574-62-8
- Key Differences: Replaces the nitro group (NO₂) with chlorine (Cl) at position 3.
Impact of Halogen and Nitro Groups
Stability and Handling
- Storage : Requires protection from moisture and light to prevent hydrolysis of the ester group or degradation of the nitro functionality .
Biological Activity
Methyl 3-bromo-5-fluoro-4-nitrobenzoate is an organic compound with significant biological activity, primarily due to its unique molecular structure and the presence of various functional groups. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . The compound features a benzoate structure with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitro group at the 4-position. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound can form covalent bonds with target enzymes, leading to alterations in their structure and function, thereby inhibiting their activity.
- Receptor Binding : Its structural characteristics enhance binding affinity to specific receptors, which may influence signaling pathways crucial for various biological processes .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further research in combating bacterial infections.
- Anticancer Potential : Similar compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth by targeting specific cancer-related pathways .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Comparative Analysis
The following table compares this compound with structurally similar compounds, highlighting differences in biological activity:
| Compound Name | Structural Characteristics | Unique Biological Activity |
|---|---|---|
| This compound | Bromine at 3, Fluorine at 5, Nitro at 4 | Potential enzyme inhibitor |
| Methyl 3-bromo-5-fluoro-4-methylbenzoate | Methyl group instead of nitro | Increased lipophilicity |
| Methyl 3-chloro-5-fluoro-4-nitrobenzoate | Chlorine replaces bromine | Altered reactivity and binding affinity |
| Methyl 3-bromo-5-chloro-4-nitrobenzoate | Chlorine replaces fluorine | Different interaction profile |
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited a specific enzyme involved in bacterial metabolism, showcasing its potential as an antibacterial agent.
- Anticancer Activity : In vitro tests revealed that this compound could induce apoptosis in cancer cells by activating specific cellular pathways, suggesting its utility in cancer treatment .
- Anti-inflammatory Research : Another study highlighted the compound's ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Q & A
How can the regioselectivity of nucleophilic aromatic substitution (NAS) reactions be controlled in derivatives of Methyl 3-bromo-5-fluoro-4-nitrobenzoate?
Answer:
The regioselectivity of NAS is influenced by the electron-withdrawing groups (EWGs) on the aromatic ring. The nitro group (-NO₂) at position 4 strongly deactivates the ring, directing incoming nucleophiles to positions ortho and para to itself. However, the bromine (position 3) and fluorine (position 5) substituents introduce steric and electronic effects that compete with the nitro group’s directing influence. For example:
- Nitro group dominance : In polar aprotic solvents (e.g., DMF), the nitro group’s strong -I effect typically directs substitution to position 2 (para to nitro).
- Halogen effects : Bromine’s -I effect may slightly enhance electrophilicity at adjacent positions, while fluorine’s smaller size and -I/+M duality can lead to unexpected regioselectivity in sterically hindered systems .
Methodological tip : Use computational modeling (DFT calculations) to predict reactive sites and validate with kinetic studies under varied conditions (e.g., solvent polarity, temperature).
What are the optimal synthetic conditions for preparing this compound to maximize yield and purity?
Answer:
Key steps include:
Nitration : Introduce the nitro group early due to its strong directing effects. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at position 3 requires careful stoichiometry to avoid over-bromination.
Esterification : Methyl ester formation via Fischer esterification (MeOH/H₂SO₄) or via acyl chloride intermediates (SOCl₂, then MeOH).
Critical parameters :
- Solvent choice : Dichloromethane (DCM) minimizes side reactions during bromination .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) ensures purity >95% .
Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data discrepancies be resolved?
Answer:
- ¹H/¹³C NMR : Look for characteristic shifts:
- Ester methyl group: δ ~3.9 ppm (¹H), ~52 ppm (¹³C).
- Aromatic protons: Split patterns due to Br/F coupling (e.g., fluorine’s ⁴J coupling).
- MS (ESI/HRMS) : Confirm molecular ion [M+H]⁺ at m/z 292.96 (C₉H₆BrFNO₄⁺).
- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (nitro group).
Resolving discrepancies : - Cross-validate with X-ray crystallography if crystals are obtainable.
- Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .
How do the electron-withdrawing groups in this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
The bromine atom at position 3 is the primary site for cross-coupling. However:
- Nitro group : Reduces electron density at position 3, slowing oxidative addition but stabilizing the transition state.
- Fluorine : Its -I effect slightly enhances electrophilicity at position 5, but steric hindrance limits coupling here.
Optimization strategies : - Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O at 80°C.
- Add ligands (e.g., SPhos) to enhance turnover for sterically hindered substrates .
What computational approaches are recommended to predict hydrogen-bonding patterns in this compound crystals?
Answer:
- Graph set analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s rules, as applied in similar nitroaromatics .
- DFT/Molecular Dynamics : Simulate crystal packing with software like Mercury or Materials Studio. Focus on interactions between nitro O atoms and ester methyl groups.
- Validation : Compare predicted H-bond lengths (e.g., O···H distances ~1.8–2.2 Å) with experimental XRD data .
How can researchers address contradictions in reported biological activities between this compound and its analogs?
Answer:
Discrepancies may arise from:
- Assay conditions : Variances in cell lines, solvent (DMSO vs. saline), or concentration.
- Metabolic stability : Fluorine’s impact on in vivo half-life vs. in vitro results.
Resolution steps :
Standardize protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls.
SAR studies : Synthesize analogs (e.g., replace Br with Cl or nitro with cyano) to isolate substituent effects .
ADME profiling : Assess metabolic degradation pathways using liver microsomes .
What advanced strategies can mitigate decomposition of this compound under acidic or basic conditions?
Answer:
- Acidic conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent ester hydrolysis. Use buffered conditions (pH 4–6) if necessary.
- Basic conditions : Replace aqueous NaOH with milder bases (e.g., NaHCO₃) in polar aprotic solvents (e.g., DMF).
- Stabilizers : Add radical scavengers (e.g., BHT) during storage to prevent oxidative degradation .
How does the steric environment of this compound affect its utility as a building block in supramolecular chemistry?
Answer:
The compound’s planar aromatic core and EWGs enable π-π stacking and dipole interactions, but steric hindrance from bromine and the methyl ester limits accessibility. Applications include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
